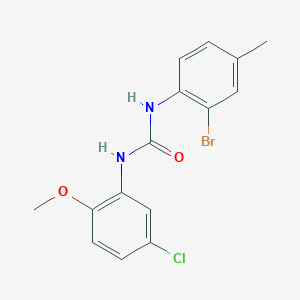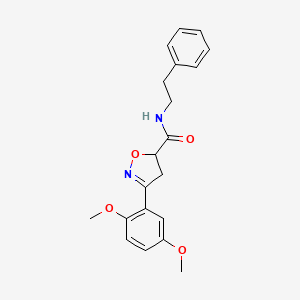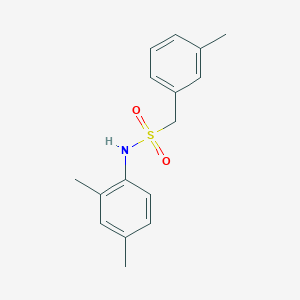
N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related urea compounds typically involves the reaction of aniline derivatives with isocyanates or carbonyl dichloride compounds. For example, the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substituted phenyl) ureas was achieved through a one-pot reaction involving 4-chloro-3-trifluoromethylaniline, triphosgene, and p-substituted aniline, characterized by 1H NMR, IR, and elemental analysis (Liu He-qin, 2010).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea functional group (NH2-CO-NH2) linked to aromatic rings with various substituents. A study on N-(p-methoxyphenyl)-N-prop-2-ynyl-urea highlighted its crystal structure, revealing five symmetry-independent molecules (Z′=5) in the crystal lattice, showcasing the complexity that simple molecules can exhibit in solid-state structure (Suresh Kumar et al., 2000).
Chemical Reactions and Properties
Urea compounds can undergo various chemical reactions, including lithiation, which involves the introduction of a lithium atom into the molecule. For instance, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has been demonstrated, enabling further functionalization of these compounds (Keith Smith et al., 2013).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. The presence of substituents on the aromatic rings and the urea functionality affects these properties. However, specific physical properties data for "N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea" were not directly found in the queried research.
Chemical Properties Analysis
The chemical properties of urea derivatives are largely determined by the reactivity of the urea group and the electronic effects of substituents on the aromatic rings. These compounds exhibit a range of chemical behaviors, including hydrogen bonding capabilities, reactivity towards electrophiles and nucleophiles, and participation in cycloaddition reactions. For example, the reaction of certain N-hydroxy-N-methyl-N′-aryl ureas with thionyl chloride leads to the formation of new heterocycles, indicating the versatile reactivity of urea compounds (John P. Chupp et al., 1975).
Applications De Recherche Scientifique
Crystallographic Studies
The crystal structure of metobromuron, a compound closely related to N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea, reveals the importance of the urea group's orientation relative to the phenyl ring and its interactions within the crystal. Such studies are crucial for understanding the molecular packing, which can influence the physical properties and stability of the material (Kang et al., 2015).
Synthetic Methodologies
Research on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates the synthetic versatility of urea derivatives. By selectively lithiating the nitrogen and ortho positions, researchers can introduce various substituents, offering a pathway to a wide range of functionalized compounds (Smith et al., 2013).
Heterocyclic Compound Synthesis
The synthesis of heterocycles from substituted amides, including N-hydroxy-N-methyl-N′-aryl ureas, showcases the potential of urea derivatives in generating new heterocyclic structures. These compounds have various applications in pharmaceuticals and agrochemicals due to their diverse biological activities (Chupp et al., 1975).
Material Science Applications
Urea derivatives have been studied for their role as initiators in the ring-opening polymerization of epoxides. The substituent effect on the aromatic ring of N-aryl-N′-pyridyl ureas influences the polymerization process, demonstrating the utility of these compounds in developing new polymeric materials (Makiuchi et al., 2015).
Environmental Degradation Studies
The degradation of chlorbromuron, a phenyl-substituted urea herbicide, by the fungus Rhizoctonia solani, highlights the environmental fate of such compounds. Understanding the microbial degradation pathways can inform the development of more environmentally friendly pesticides (Weinberger & Bollag, 1972).
Propriétés
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(5-chloro-2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c1-9-3-5-12(11(16)7-9)18-15(20)19-13-8-10(17)4-6-14(13)21-2/h3-8H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNFJLOQFBZVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)
![ethyl 5'-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4615163.png)
![1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4615172.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4615173.png)
![3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B4615184.png)
![2-chloro-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4615197.png)
![4-{[2,5-dimethyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4615216.png)
![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615220.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4615228.png)

![ethyl 2-[({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4615242.png)
![5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4615245.png)
